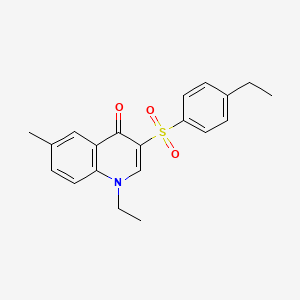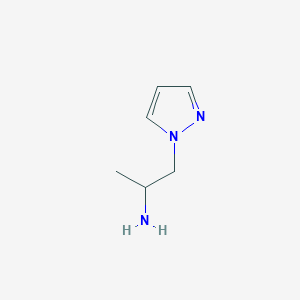![molecular formula C13H22Cl2N2 B2789838 [1-[(3-Methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride CAS No. 2460750-00-7](/img/structure/B2789838.png)
[1-[(3-Methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[(3-Methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride, also known as MPMP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MPMP is a derivative of methamphetamine and has been studied for its effects on the central nervous system.
Mecanismo De Acción
[1-[(3-Methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride acts as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This results in increased alertness, attention, and mood elevation. This compound also has an affinity for sigma receptors, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
This compound has been shown to increase dopamine and norepinephrine levels in the brain, leading to improved cognitive function, mood elevation, and increased energy levels. It has also been shown to have neuroprotective effects, possibly through its affinity for sigma receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [1-[(3-Methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride in lab experiments is its relatively low toxicity compared to other psychostimulants. However, its potential for abuse and addiction must also be taken into consideration. Additionally, the high cost of synthesizing this compound may limit its use in some research settings.
Direcciones Futuras
Future research on [1-[(3-Methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride could focus on its potential use as a treatment for neurological disorders and drug addiction. Studies could also investigate its mechanism of action and potential side effects. Further research could also explore the use of this compound in combination with other drugs for enhanced therapeutic effects.
Métodos De Síntesis
The synthesis of [1-[(3-Methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride involves the reaction of 3-methylbenzyl chloride with pyrrolidine in the presence of a base, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of this compound.
Aplicaciones Científicas De Investigación
[1-[(3-Methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride has been studied for its potential use as a treatment for various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. It has also been investigated for its potential as a cognitive enhancer and as a potential treatment for drug addiction.
Propiedades
IUPAC Name |
[1-[(3-methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-11-4-2-5-12(8-11)10-15-7-3-6-13(15)9-14;;/h2,4-5,8,13H,3,6-7,9-10,14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPOIXOMIGHMCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC2CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B2789762.png)
![N-(3-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2789763.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2789765.png)




![8-phenoxy-4-[(E)-2-phenylethenyl]-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2789773.png)




